molecular formula C13H12ClN3O3S B2795126 4-[(4-chlorophenyl)sulfonylamino]-N'-hydroxybenzenecarboximidamide CAS No. 303149-90-8

4-[(4-chlorophenyl)sulfonylamino]-N'-hydroxybenzenecarboximidamide

Cat. No.: B2795126
CAS No.: 303149-90-8
M. Wt: 325.77
InChI Key: FRUQVVHSJYBWKU-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)sulfonylamino]-N'-hydroxybenzenecarboximidamide is a sulfonamide-derived compound characterized by a 4-chlorophenyl sulfonyl group linked to an amino substituent on a benzene ring, with a hydroxyamidine (carboximidamide) functional group at the para position. For instance, the compound shares a sulfonamide backbone with molecules like 3-[(4-chlorophenyl)sulfonylmethyl]-N'-hydroxybenzenecarboximidamide (CAS 583059-52-3), which has a molar mass of 324.78 g/mol, a predicted density of 1.41 g/cm³, and a high boiling point (~556°C) . Such analogs are often explored for their bioactivity, including roles as enzyme inhibitors or metabolites in biochemical pathways .

Properties

IUPAC Name

4-[(4-chlorophenyl)sulfonylamino]-N'-hydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3S/c14-10-3-7-12(8-4-10)21(19,20)17-11-5-1-9(2-6-11)13(15)16-18/h1-8,17-18H,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRUQVVHSJYBWKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NO)N)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=N\O)/N)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorophenyl)sulfonylamino]-N’-hydroxybenzenecarboximidamide typically involves multi-step reactions. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with a hydroxylamine derivative to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[(4-chlorophenyl)sulfonylamino]-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-[(4-chlorophenyl)sulfonylamino]-N’-hydroxybenzenecarboximidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-chlorophenyl)sulfonylamino]-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity .

Comparison with Similar Compounds

Positional Isomerism: 3-Substituted vs. 4-Substituted Derivatives

The positional isomer 3-[(4-chlorophenyl)sulfonylmethyl]-N'-hydroxybenzenecarboximidamide (CAS 583059-52-3) differs from the target compound by the sulfonylmethyl group’s placement on the benzene ring (position 3 vs. 4). This minor structural variation significantly impacts physicochemical properties:

  • Molecular Weight : 324.78 g/mol vs. hypothetical ~340 g/mol for the 4-substituted derivative (estimated based on structural similarity).
  • Acidity : Predicted pKa of 14.36 for the 3-substituted analog, suggesting weak basicity influenced by the hydroxyamidine group .

Sulfonamide Derivatives with Heterocyclic Moieties

Compounds such as 4-Chloro-2-(6-chlorobenzo[1,3]dioxol-5-ylmethylthio)-N-[imino(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)methyl]-5-methylbenzenesulfonamide (11) () share the sulfonamide core but incorporate heterocyclic groups (e.g., imidazole-thione). Key differences include:

  • Synthesis : Compound 11 was synthesized via condensation reactions in toluene with a melting point of 177–180°C .
  • Bioactivity : Such derivatives are typically designed for antimicrobial or anticancer applications due to the thioxoimidazole moiety’s electron-rich nature, which enhances binding to biological targets .

Functional Group Modifications

Hydroxyamidine vs. Amidoxime Derivatives

The compound 3-{[(4-chlorophenyl)sulfonyl]methyl}-N-hydroxybenzenecarboximidamide () and its amidoxime analogs (e.g., 2-[(4-chlorophenyl)sulfanyl]-N'-hydroxy-3-pyridinecarboximidamide , ) highlight the importance of the hydroxyamidine group:

  • Solubility : Hydroxyamidine groups improve water solubility compared to unmodified sulfonamides, critical for pharmacokinetics .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) pKa Biological Role
3-[(4-Chlorophenyl)sulfonylmethyl]-N'-hydroxybenzenecarboximidamide C₁₄H₁₃ClN₂O₃S 324.78 - 14.36 Metabolite in plant studies
4-Chloro-2-(6-chlorobenzo[1,3]dioxol-5-ylmethylthio)-...benzenesulfonamide (11) C₂₃H₂₀Cl₂N₄O₄S₂ 591.47 177–180 - Antimicrobial candidate
4-[(2-Fluorobenzyl)oxy]-N'-hydroxybenzenecarboximidamide C₁₄H₁₂FN₂O₂ 274.26 - - Synthetic intermediate

Table 2: Key Structural Differences

Compound Substituent Position Key Functional Groups Synthesis Method
Target compound (4-substituted) Position 4 Sulfonylamino, hydroxyamidine Hypothetical: Condensation
3-Substituted analog (CAS 583059-52-3) Position 3 Sulfonylmethyl, hydroxyamidine Multi-step organic synthesis
Compound 11 () Position 2, 4 Chloro, thioether, thioxoimidazole PTSA-catalyzed reaction

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-[(4-chlorophenyl)sulfonylamino]-N'-hydroxybenzenecarboximidamide?

The synthesis typically involves sequential sulfonylation and carboximidamide formation. Key parameters include:

  • Temperature : Maintain 0–5°C during sulfonyl chloride coupling to minimize side reactions (e.g., hydrolysis) .
  • pH : Alkaline conditions (pH 8–9) for sulfonamide bond formation, adjusted using triethylamine or sodium bicarbonate .
  • Catalysts : Use DMAP (4-dimethylaminopyridine) to enhance nucleophilic substitution efficiency .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from methanol achieves >95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

  • Spectroscopy :
    • NMR : 1H^1H and 13C^{13}C NMR confirm sulfonamide and carboximidamide groups (e.g., sulfonamide proton at δ 10–11 ppm) .
    • IR : Peaks at 1320–1350 cm1^{-1} (S=O stretching) and 1650–1680 cm1^{-1} (C=N stretching) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 365.05) .
  • X-ray Crystallography : Resolves conformational flexibility of the sulfonylamino group (e.g., dihedral angles between aromatic rings) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in antimicrobial or anticancer activity may arise from:

  • Assay Variability : Standardize cell lines (e.g., HepG2 for cytotoxicity) and microbial strains (e.g., S. aureus ATCC 25923) .
  • Solubility Effects : Use DMSO stock solutions (<0.1% v/v) to avoid solvent interference .
  • Target Validation : Perform kinase inhibition profiling or bacterial membrane permeability assays to identify primary mechanisms .

Q. What computational strategies support structure-activity relationship (SAR) studies?

  • Docking Simulations : Use AutoDock Vina to model interactions with targets like COX-2 or bacterial dihydrofolate reductase .
  • QSAR Modeling : Apply Gaussian09 for DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with bioactivity .
  • MD Simulations : GROMACS simulations assess binding stability under physiological conditions (e.g., 310 K, 1 atm) .

Q. How can reaction yields be improved without compromising purity?

  • DoE Optimization : Apply a 3k^k factorial design to test variables (temperature, catalyst loading, solvent ratio) .
  • Flow Chemistry : Continuous-flow reactors enhance mixing and heat transfer, reducing byproduct formation .
  • In Situ Monitoring : Use ReactIR to track intermediate formation and adjust conditions dynamically .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Polymorphism : Screen 10+ solvent systems (e.g., methanol/water, DMF/ether) to identify stable polymorphs .
  • Crystal Packing : Introduce co-crystallizing agents (e.g., tartaric acid) to stabilize hydrogen-bonded networks .
  • Data Collection : Use synchrotron radiation for high-resolution diffraction of microcrystals .

Methodological Guidance

Q. How to design a robust protocol for stability testing under physiological conditions?

  • Buffer Compatibility : Test stability in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours .
  • LC-MS Monitoring : Quantify degradation products (e.g., hydrolysis of the carboximidamide group) .
  • Light Sensitivity : Store samples in amber vials if UV-Vis shows absorbance <300 nm .

Q. What strategies validate the compound’s selectivity in enzyme inhibition assays?

  • Panel Screening : Test against 50+ kinases or proteases to calculate selectivity indices (SI >10 indicates high specificity) .
  • IC50_{50} Correlations : Compare with known inhibitors (e.g., methotrexate for DHFR) to confirm mechanistic novelty .
  • Cellular Uptake : Use fluorescent analogs (e.g., BODIPY-labeled) to quantify intracellular accumulation .

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